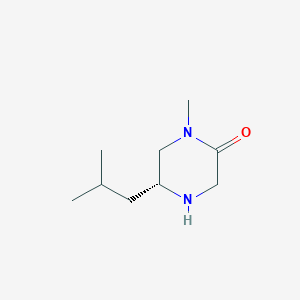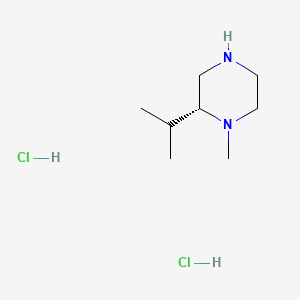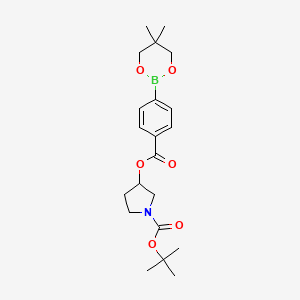
(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H10BrF2ISi. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the halogen atoms . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Can be used in the development of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane involves its ability to participate in various chemical reactions. The presence of multiple halogen atoms and a trimethylsilyl group allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Bromo-2,3-difluoro-4-iodophenyl)methylsilane
- (6-Bromo-2,3-difluoro-4-iodophenyl)ethylsilane
- (6-Bromo-2,3-difluoro-4-iodophenyl)propylsilane
Uniqueness
The uniqueness of (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane lies in its specific combination of halogen atoms and the trimethylsilyl group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C9H10BrF2ISi |
|---|---|
Poids moléculaire |
391.07 g/mol |
Nom IUPAC |
(6-bromo-2,3-difluoro-4-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H10BrF2ISi/c1-14(2,3)9-5(10)4-6(13)7(11)8(9)12/h4H,1-3H3 |
Clé InChI |
AALYJRSCSCDGDE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=C(C=C1Br)I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate](/img/structure/B14032889.png)

![3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B14032902.png)


![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)







